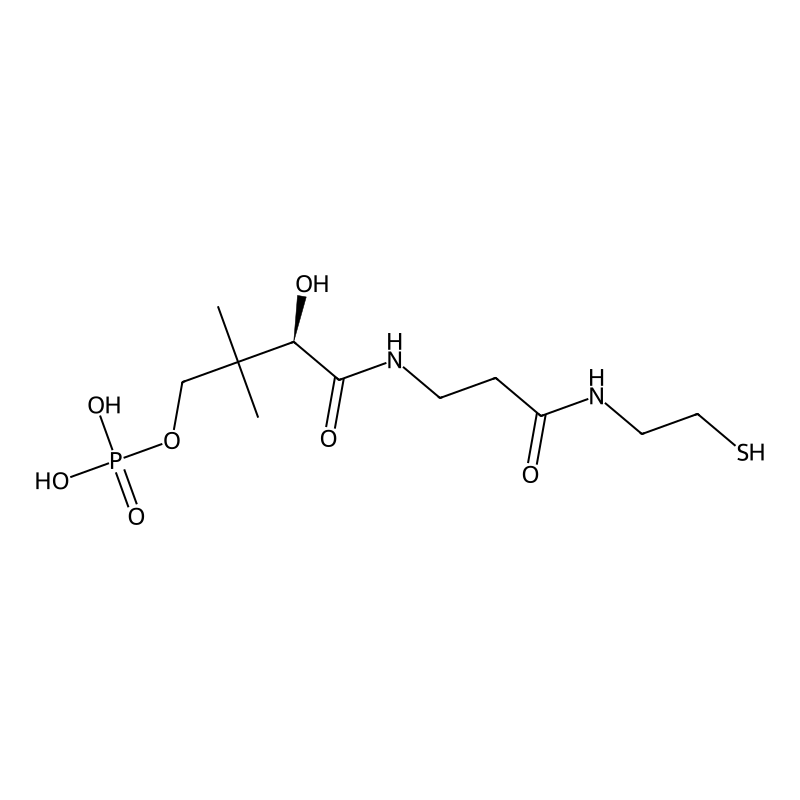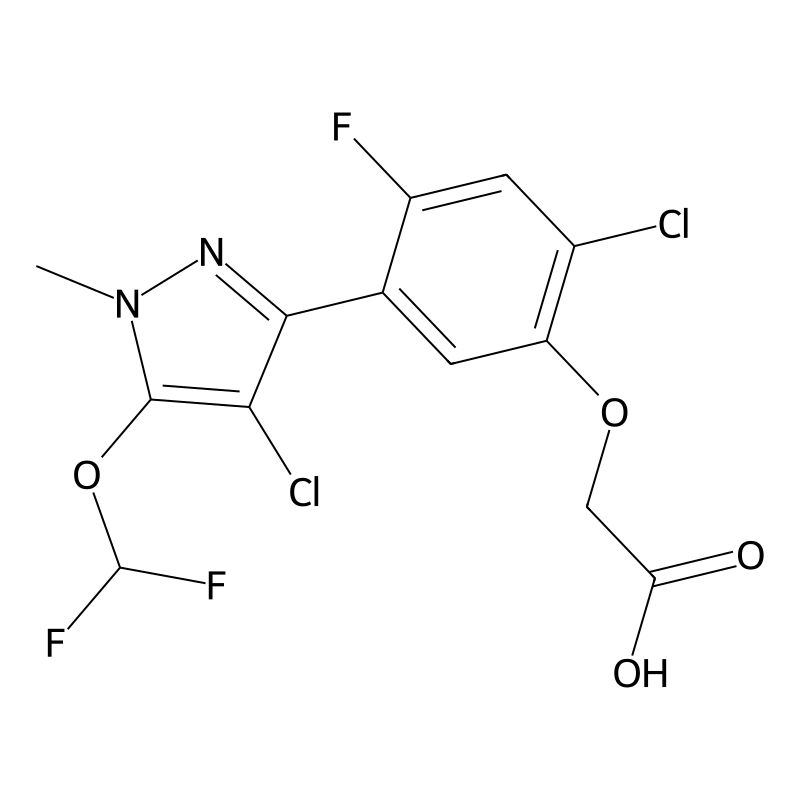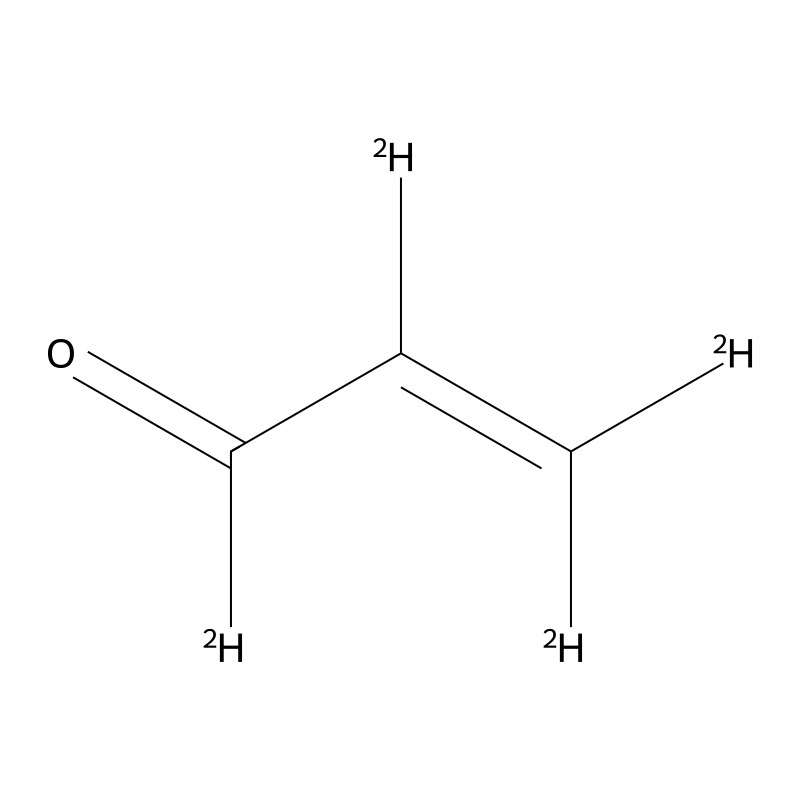(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxy...](/img/structure-2d/800/S2768429.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
The compound (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride is a complex amino acid derivative characterized by its unique structure, which includes a 4-hydroxyphenyl group attached to a propanoic acid backbone. The molecular formula for this compound is with a molecular weight of approximately 417.41 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The chemical behavior of this compound can be explored through various reactions typical of amino acids and their derivatives. For instance, it can undergo:
- Peptide Bond Formation: Reacting with other amino acids to form peptides or proteins.
- Acid-Base Reactions: As an amino acid, it can act as both an acid and a base, participating in neutralization reactions.
- Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of amines.
These reactions are fundamental in organic synthesis and biochemistry, allowing the compound to participate in diverse biochemical pathways.
Research indicates that compounds similar to (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid exhibit significant biological activities. For example, derivatives containing the 4-hydroxyphenyl moiety have shown antimicrobial properties against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis . Additionally, related compounds have been studied for their effects on cellular lipid metabolism, particularly in inhibiting macrophage foam cell formation .
The synthesis of (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves several steps:
- Starting Materials: The synthesis begins with readily available amino acids and phenolic compounds.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between the amino acid components.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Specific methodologies may vary based on desired yields and purity levels.
This compound has potential applications in several fields:
- Pharmaceuticals: As a building block for peptide synthesis or as a lead compound for developing new drugs targeting bacterial infections.
- Biochemistry: Useful in studying protein interactions and enzymatic processes due to its structural characteristics.
- Nutraceuticals: Potential use as a dietary supplement given its amino acid composition.
Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including enzymes and receptors. For instance, studies have shown that derivatives can interact with lipid metabolism pathways, influencing cholesterol efflux and inflammation responses in macrophages . Understanding these interactions is crucial for developing therapeutic agents that can modulate biological processes effectively.
Several compounds share structural similarities with (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, including:
- 3-(4-Hydroxyphenyl)propionic Acid: Known for its role as a microbial metabolite with potential health benefits .
- L-Tyrosine: An amino acid that also contains a phenolic group, involved in neurotransmitter synthesis.
- L-DOPA (L-3,4-dihydroxyphenylalanine): A precursor to dopamine with significant neurological implications.
Comparison TableCompound Name Structure Unique Features (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid Contains both amino and hydroxy groups Potential antimicrobial activity 3-(4-Hydroxyphenyl)propionic Acid Simple phenolic structure Microbial metabolite L-Tyrosine Amino acid with hydroxyl group Precursor to neurotransmitters L-DOPA Similar phenolic structure Important in Parkinson's disease treatment
| Compound Name | Structure | Unique Features |
|---|---|---|
| (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | Contains both amino and hydroxy groups | Potential antimicrobial activity |
| 3-(4-Hydroxyphenyl)propionic Acid | Simple phenolic structure | Microbial metabolite |
| L-Tyrosine | Amino acid with hydroxyl group | Precursor to neurotransmitters |
| L-DOPA | Similar phenolic structure | Important in Parkinson's disease treatment |
This table highlights how the unique combination of functional groups in (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid distinguishes it from other similar compounds, particularly in terms of its potential applications and biological activity.








